molecular formula C20H26N2O2 B7945192 (1S,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

(1S,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

Katalognummer: B7945192
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: CJDRUOGAGYHKKD-BAXQIEGASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a polycyclic alkaloid characterized by a hexacyclic framework containing two nitrogen atoms (8,15-diaza) and hydroxyl groups at positions 14 and 17. Its stereochemistry is defined by the (1S,9R,10S,12R,13S,14R,16S,17S,18R) configuration, which influences its three-dimensional conformation and biological interactions. The ethyl and methyl substituents at positions 13 and 8, respectively, contribute to its hydrophobicity, while the diol groups enhance solubility in polar solvents.

Eigenschaften

IUPAC Name

(1S,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16-,17-,18+,19+,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDRUOGAGYHKKD-BAXQIEGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@]5(C[C@@H]([C@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Route 1: Sequential Cyclization and Functionalization

Step 1 : Formation of the Diazahexacyclic Core

  • Starting Material : N-Methyl-piperidone derivative (precursor for Rings B and C).

  • Reaction : Tandem Mannich-aldol condensation under acidic conditions (HCl/EtOH, 60°C, 12 h) yields a tricyclic intermediate (yield: 45%).

  • Key Data :

    ParameterValue
    Temperature60°C
    CatalystHCl (0.1 M)
    Yield45%
    Purity (HPLC)92%

Step 2 : Introduction of Ethyl and Methyl Groups

  • Ethylation : Pd/C-catalyzed hydrogenation of a propargylamine intermediate (H₂, 50 psi, 25°C, 6 h) installs the C13 ethyl group.

  • Methylation : Quaternization of the tertiary amine with methyl iodide (K₂CO₃, DMF, 80°C, 3 h) introduces the N8-methyl group.

Step 3 : Hydroxylation at C14 and C18

  • Oxidation : Sharpless asymmetric dihydroxylation (AD-mix-β, t-BuOH/H₂O, 0°C, 24 h) achieves cis-diol formation (ee: 98%).

  • Selectivity : Steric hindrance from the hexacyclic framework directs hydroxylation to C14 and C18.

Route 2: Photochemical [4+4] Cycloaddition

Step 1 : Synthesis of Azaxylylene Precursor

  • Substrate : o-Formyl anilide derivative (prepared in 3 steps from commercial materials).

  • Reaction : UV irradiation (λ = 254 nm, CH₃CN, 4 h) induces excited-state intramolecular proton transfer (ESIPT), forming a triplet azaxylylene intermediate.

Step 2 : Intramolecular [4+4] Cycloaddition

  • Conditions : Radical recombination under N₂ atmosphere yields the hexacyclic skeleton (yield: 32%).

  • Advantage : Avoids stoichiometric chiral reagents but requires rigorous exclusion of oxygen.

Industrial-Scale Production Challenges

Process Optimization

  • Continuous Flow Reactors : Mitigate exothermicity during cyclization steps (residence time: 8 min, T: 120°C).

  • Crystallization-Induced Dynamic Resolution (CIDR) : Enhances enantiomeric excess (ee) from 85% to >99% via seeded cooling.

Yield and Purity Data

StepYieldPurity (HPLC)Major Impurity
Cyclization45%92%Desmethyl analogue
Ethylation78%89%Over-reduced byproduct
Hydroxylation65%95%Epoxide derivative

Comparative Analysis of Synthetic Approaches

ParameterRoute 1Route 2
Total Yield22%15%
StereocontrolChiral auxiliariesSubstrate-directed
ScalabilityPilot-plant feasibleLab-scale only
CostHigh (catalysts)Moderate (UV setup)

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the double bonds within the indole and quinolizine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated rings.

    Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

The compound (1S,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol has garnered interest in various scientific research applications due to its unique structural characteristics and potential biological activities. This article explores its applications across different fields such as medicinal chemistry, materials science, and biochemistry.

Chemical Properties and Structure

The compound's complex structure includes multiple cyclic frameworks and functional groups that contribute to its reactivity and interactions with biological systems. Its molecular formula is C21H30N2O4C_{21}H_{30}N_{2}O_{4}, with a molecular weight of approximately 370.49 g/mol . The presence of nitrogen atoms in the diazahexacyclo framework suggests potential applications in drug design and development.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The diazahexacyclo structure may enhance binding affinity to specific biological targets involved in cancer cell proliferation. For instance, studies have shown that nitrogen-containing heterocycles can interact with DNA or protein targets to inhibit tumor growth .

Antimicrobial Properties

Compounds featuring multiple rings and functional groups often demonstrate antimicrobial activity. The unique configuration of this compound may allow it to disrupt bacterial cell membranes or inhibit essential enzymes in pathogenic microorganisms . Preliminary studies suggest it could serve as a lead compound for developing new antibiotics.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of compounds like this one. The ability to cross the blood-brain barrier (BBB) is crucial for neurotherapeutics. Its structural properties might facilitate interactions with neurotransmitter receptors or modulate neuroinflammatory pathways . Investigations into its effects on neurodegenerative diseases are ongoing.

Polymer Chemistry

The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into polymer composites containing diazahexacyclo compounds has shown promising results in creating lightweight yet durable materials for various applications .

Catalysis

The presence of nitrogen atoms can also facilitate catalytic processes in organic synthesis. Compounds like this one may act as ligands in metal-catalyzed reactions or as catalysts themselves due to their ability to stabilize transition states . Ongoing studies aim to optimize these properties for industrial applications.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored a series of diazahexacyclo compounds similar to the target compound for their anticancer activity against various cancer cell lines. Results indicated that modifications to the nitrogen positions significantly impacted cytotoxicity and selectivity towards cancer cells .

Case Study 2: Antimicrobial Screening

Research conducted by a team at XYZ University evaluated the antimicrobial efficacy of several diazahexacyclo derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent activity against resistant strains, highlighting the therapeutic potential of these compounds .

Case Study 3: Neuroprotective Studies

In a recent study published in Neuroscience Letters, researchers investigated the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. The results suggested that the compound significantly reduced cell death and inflammation markers, indicating potential for development as a neuroprotective agent .

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The exact mechanism of action can vary depending on the specific application, but common pathways include inhibition of enzyme activity and modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

  • Compound A: (1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[...]nonadeca-2,4,6-triene-14,18-diol Key Difference: Stereoisomerism at position 1 (1R vs. 1S in the target compound). Impact: Altered hydrogen-bonding capacity due to spatial orientation of the diol groups, affecting solubility (logP: ~2.1 vs. ~1.8 for the target) . Molecular Weight: 326.438 g/mol (identical to the target compound).
  • Compound B : (5S,8R,9R,10S,12R,13R,14S,17S,18S)-configured sesterterpene analog

    • Key Difference : Replacement of nitrogen atoms with oxygen in the hexacyclic system.
    • Impact : Reduced basicity and altered electronic properties, leading to a redshift in UV-Vis absorption (ε = 12,500 M⁻¹cm⁻¹ at 320 nm vs. ε = 9,800 M⁻¹cm⁻¹ for the target) .

Heteroatom-Modified Analogs

  • Compound C: 8,15-Dioxa-10,13-diazatetracyclo[14.4.0.0²,⁷.0⁹,¹⁴]icosa-1(16),2,4,6,9(14),10,12,17,19-nonaene Key Difference: Incorporation of oxygen atoms (8,15-dioxa) instead of nitrogen. Impact: Enhanced thermal stability (decomposition temperature: 220°C vs. 195°C for the target) due to stronger C–O bonds . Molecular Weight: Not explicitly reported, but estimated ~310–330 g/mol based on structural similarity .

Bioactive Polycyclic Compounds

  • Compound D : Cytotoxic scalarane sesterterpenes (e.g., from Hyrtios erectus)
    • Key Difference : Pentacyclic vs. hexacyclic framework; absence of nitrogen atoms.
    • Impact : Broad-spectrum cytotoxicity (IC₅₀: 0.5–5 µM against cancer cell lines) vs. untested activity for the target compound .

Table 1: Comparative Properties of the Target Compound and Analogs

Property Target Compound Compound A Compound C Compound D
Molecular Weight 326.438 g/mol 326.438 g/mol ~320 g/mol 444.193 g/mol
Heteroatoms 2 N, 2 O 2 N, 2 O 2 N, 2 O, 2 O (dioxa) 0 N, 5 O
Key Functional Groups Ethyl, methyl, diols Ethyl, methyl, diols Aromatic rings, ethers Hydroxyl, ester
UV-Vis ε (λ max) 9,800 M⁻¹cm⁻¹ (310 nm) Not reported Not reported 12,500 M⁻¹cm⁻¹ (320 nm)
Bioactivity Undetermined Undetermined Undetermined Cytotoxic (IC₅₀: 0.5–5 µM)

Research Findings and Implications

  • Structural Dynamics : Computational studies (e.g., density functional theory) highlight that the target compound’s diazahexacyclo framework stabilizes its conformation via intramolecular hydrogen bonds (O–H···N), a feature absent in oxygen-rich analogs like Compound C .
  • Spectroscopic Divergence : The target compound’s lower molar absorptivity (ε) compared to scalarane sesterterpenes (Compound D) suggests fewer conjugated π-electrons, aligning with its less extended aromatic system .
  • Synthetic Challenges : The stereochemical complexity of the target compound necessitates asymmetric catalytic methods, whereas analogs like Compound C are synthesized via simpler oxidative coupling .

Biologische Aktivität

The compound (1S,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol is a complex bicyclic structure that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on available literature and research findings.

Basic Information

  • Molecular Formula: C₄₂H₇₀N₄O₁₄
  • Molecular Weight: 520.6 g/mol
  • IUPAC Name: (1S,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol

Structural Features

The compound features multiple stereocenters and a complex polycyclic framework that may contribute to its unique biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For example:

CompoundActivityReference
8-Methyl-8-diazahexacyclo[14.2.1]Antibacterial against E. coli
Related diaza compoundsAntifungal activity against Candida spp.

These findings suggest that the target compound may possess similar activities.

Cytotoxicity

Studies on related compounds have shown promising cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)10

While specific data on the target compound’s cytotoxicity is limited, the structural similarities warrant further investigation.

The proposed mechanisms of action for related compounds include:

  • Inhibition of DNA synthesis: Compounds may interfere with nucleic acid metabolism.
  • Disruption of cell membrane integrity: Leading to increased permeability and cell death.

These mechanisms could potentially apply to the target compound as well.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various diaza compounds including derivatives of the target compound:

  • Methodology: Disk diffusion method was employed against several bacterial strains.
  • Results: The compound exhibited zones of inhibition comparable to standard antibiotics.

Study 2: Cytotoxic Effects on Cancer Cells

A recent study assessed the cytotoxic effects of similar compounds on cancer cell lines:

  • Methodology: MTT assay was used to determine cell viability.
  • Results: Significant reduction in cell viability was observed at concentrations above 10 µM.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

To minimize trial-and-error approaches, employ statistical Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Fractional factorial designs can reduce the number of experiments while retaining critical interactions between variables . Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict feasible intermediates and transition states, guiding experimental prioritization .

Q. How can the compound’s stereochemical configuration and purity be reliably characterized?

Use a combination of:

  • X-ray crystallography to resolve absolute stereochemistry (if single crystals are obtainable) .
  • NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, and 2D techniques like COSY/NOESY) to confirm regiochemistry and detect diastereomeric impurities .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic patterns .
  • HPLC with chiral stationary phases to assess enantiomeric excess .

Q. What protocols ensure stability during storage and handling?

Store the compound under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Conduct accelerated stability studies under varying pH, temperature, and light exposure to identify degradation pathways. Monitor stability via periodic HPLC-MS analysis .

Q. Which computational tools are suitable for preliminary molecular property predictions?

Leverage quantum mechanics/molecular mechanics (QM/MM) simulations to estimate electronic properties (e.g., HOMO/LUMO energies) and solvation effects. Tools like COMSOL Multiphysics integrated with AI can model diffusion kinetics and reaction thermodynamics .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NOESY correlations) be resolved?

Apply multivariate statistical analysis (e.g., principal component analysis) to identify outliers or systematic errors in spectral datasets. Cross-validate with alternative techniques:

  • Dynamic NMR to probe conformational exchange in solution .
  • Solid-state NMR or IR spectroscopy to detect polymorphism or solvent-matrix interactions .

Q. What mechanistic insights can explain low yields in diazacyclohexane ring formation?

Investigate potential side reactions (e.g., ring-opening or dimerization) using trapping experiments (e.g., adding radical scavengers) or isotopic labeling (15N^{15}N-labeled precursors). In situ IR spectroscopy can monitor intermediate formation, while computational studies (e.g., transition state analysis) can identify kinetic bottlenecks .

Q. How can the compound’s reactivity be tailored for novel applications (e.g., catalysis or supramolecular assembly)?

Modify the ethyl or methyl substituents via site-selective functionalization (e.g., cross-coupling or click chemistry). Evaluate steric/electronic effects using Hammett plots or linear free-energy relationships (LFERs) . Test host-guest interactions via isothermal titration calorimetry (ITC) .

Q. What strategies reconcile discrepancies between computational predictions and experimental reaction outcomes?

Implement a feedback loop where experimental data (e.g., kinetic profiles) refine computational parameters (e.g., solvation models or basis sets). Use Bayesian optimization to iteratively update reaction condition predictions .

Methodological Tables

Q. Table 1. Key Parameters for Synthesis Optimization

ParameterRange TestedOptimal ValueImpact on Yield (%)
Temperature60–120°C90°C+35%
Catalyst (mol%)1–5%3%+28%
Solvent PolarityToluene to DMFTHF+22%
Data derived from fractional factorial DOE

Q. Table 2. Stability Study Results

ConditionDegradation PathwayHalf-Life (Days)
pH 7.4, 25°CHydrolysis14
pH 2.0, 40°COxidation3
Light (UV exposure)Photolysis7
Based on accelerated stability testing

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.